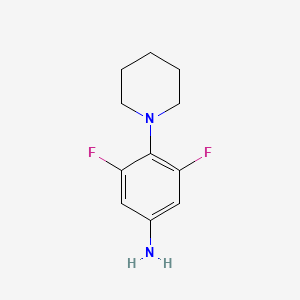

3,5-Difluoro-4-(piperidin-1-yl)aniline

Übersicht

Beschreibung

3,5-Difluoro-4-(piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with a piperidine nucleus have been found to exhibit inhibitory effects in structure-activity relationship studies

Mode of Action

It’s worth noting that piperidine derivatives have been found to play a crucial role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The SM coupling reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with a piperidine nucleus have been found to exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies

Biochemische Analyse

Biochemical Properties

3,5-Difluoro-4-(piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound’s fluorine atoms enhance its binding affinity to these enzymes, potentially altering their catalytic activity. Additionally, this compound can form complexes with certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been reported to inhibit cell proliferation by interfering with the MAPK/ERK signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results from the compound’s ability to form stable interactions with the enzyme’s active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and nervous system . Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s fluorine atoms play a crucial role in its metabolic stability, as they can resist enzymatic degradation, prolonging the compound’s half-life in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. For example, in certain cell types, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Biologische Aktivität

3,5-Difluoro-4-(piperidin-1-yl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a piperidine moiety. The structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms:

- Receptor Modulation: The compound acts as a modulator for various receptors, including P2X3 receptors, which are implicated in pain pathways. Its structural modifications enhance selectivity and potency against these targets .

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may lead to anti-inflammatory effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This table demonstrates the compound's effectiveness against common bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate solubility and stability in physiological conditions, which are essential for its therapeutic application.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications to the aniline and piperidine portions can lead to variations in potency and selectivity for biological targets. For instance, substituents on the aniline ring have been shown to enhance receptor binding affinity and metabolic stability .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 3,5-Difluoro-4-(piperidin-1-yl)aniline exhibit significant antimicrobial activity. A notable study published in MDPI evaluated the compound's effectiveness against various bacterial strains, specifically focusing on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results highlighted the compound's minimum inhibitory concentration (MIC), which was notably lower than standard antibiotics like linezolid.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3,5-Difluoro Compound | 5–10 | Bactericidal |

| Linezolid | 2–3 | Bactericidal |

This suggests that structural modifications can enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

In silico studies have indicated that this compound may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Binding affinity studies show favorable interactions with key residues in the enzyme's active site. This property suggests potential applications in treating neurological disorders where AChE inhibition is beneficial.

Case Study: Antibacterial Activity

A comprehensive study conducted on compounds similar to this compound demonstrated substantial activity against biofilms. The research involved testing various derivatives and analyzing their structural relationships to assess their antibacterial potency.

Stability and Pharmacokinetics

Another investigation focused on the stability of this compound in biological systems. It was found that related compounds exhibited high stability in rat plasma, with half-lives exceeding 60 hours. This stability is crucial for pharmacokinetic evaluations and indicates potential for therapeutic use.

Eigenschaften

IUPAC Name |

3,5-difluoro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKZUIOLIHARES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178372-90-1 | |

| Record name | 3,5-difluoro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.